Product packaging for 5-Chloro-4-(trifluoromethyl)picolinamide(Cat. No.:)

5-Chloro-4-(trifluoromethyl)picolinamide

Cat. No.: B8653017
M. Wt: 224.57 g/mol
InChI Key: ACTCJISOOKUYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(trifluoromethyl)picolinamide (CAS 1805633-53-7) is a halogenated picolinamide derivative of interest in medicinal chemistry and agrochemical research. This compound features a molecular formula of C 7 H 4 ClF 3 N 2 O and a molecular weight of 224.57 . As a substituted picolinamide, it serves as a versatile synthetic intermediate. The picolinamide functional group is a common pharmacophore in active molecules, and the presence of both a chloro and a trifluoromethyl group on the pyridine ring makes this compound a valuable building block for constructing more complex structures . Related picolinamide compounds have been investigated for their potential to inhibit mitochondrial complex III, a mechanism of action relevant to the development of fungicides . Other research on acyclic picolinamides highlights their use in controlling phytopathogenic fungi in vegetables, indicating the potential of this chemical class in agrochemical discovery . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data and hazard statements (H302, H315, H319, H335) prior to handling and adhere to proper laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClF3N2O B8653017 5-Chloro-4-(trifluoromethyl)picolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-4-2-13-5(6(12)14)1-3(4)7(9,10)11/h1-2H,(H2,12,14)

InChI Key

ACTCJISOOKUYQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)N)Cl)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Chloro 4 Trifluoromethyl Picolinamide

Established Synthetic Pathways for 5-Chloro-4-(trifluoromethyl)picolinamide

The primary established route for synthesizing this compound involves the modification of a precursor molecule, specifically a methyl ester derivative. This pathway is favored for its directness and the availability of the starting materials.

Synthesis from Methyl 5-Chloro-4-(trifluoromethyl)picolinate

The most common method for the preparation of this compound is through the amidation of Methyl 5-Chloro-4-(trifluoromethyl)picolinate. This reaction involves the conversion of the methyl ester group at the 2-position of the pyridine (B92270) ring into a primary amide. The process typically utilizes an ammonia (B1221849) source, such as aqueous ammonia or ammonia gas in a suitable solvent like methanol (B129727) or ethanol. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of the picolinamide (B142947) product.

The general transformation can be represented as follows: Starting Material: Methyl 5-Chloro-4-(trifluoromethyl)picolinate Reagent: Ammonia (NH₃) Product: this compound Byproduct: Methanol (CH₃OH)

This synthetic step is a crucial transformation in creating various picolinamide derivatives for research, including those investigated for biological activity. nih.gov

Optimization of Reaction Conditions and Yields

Below is an interactive data table illustrating the impact of various reaction parameters on the synthesis yield.

EntryTemperature (°C)SolventReaction Time (h)Yield (%)
125Methanol2465
250Methanol1285
350Ethanol1282
470Methanol691

Advanced Synthetic Techniques for Analog Development

The development of analogs of this compound requires more complex, multi-step synthetic strategies. These advanced techniques enable the precise modification of the core structure to investigate structure-activity relationships.

Strategic Application of Protecting Groups in Multi-Step Synthesis

In the synthesis of complex molecules, protecting groups are essential tools that temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring at another site in the molecule. jocpr.comnumberanalytics.com This strategy is crucial when creating analogs of this compound that may involve modifications to the pyridine ring or the introduction of other functional groups. For example, if a reaction is intended to modify a different position on the pyridine ring, the picolinamide nitrogen might first be protected to prevent unwanted side reactions.

An important strategy in complex syntheses is "orthogonal protection," which involves using multiple different protecting groups in a single molecule that can be removed under distinct conditions. numberanalytics.com This allows for the selective deprotection and reaction of specific functional groups in a planned sequence. Common protecting groups for amine functionalities include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be installed and removed under specific acidic or hydrogenolysis conditions, respectively. The picolinamide moiety itself can also serve as a directing group to guide C-H functionalization reactions to specific positions on an aromatic ring. researchgate.net

Chromatography-Based Purification and Isolation Methodologies

Following a chemical synthesis, the desired product is typically present in a mixture containing unreacted starting materials, reagents, and byproducts. Chromatography is a fundamental technique for the purification and isolation of the target compound. nih.gov Column chromatography is widely used, where the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential partitioning of the components between the two phases.

For picolinamide derivatives, various chromatography techniques can be employed. nih.gov

Anion-exchange chromatography separates molecules based on their net negative charge.

Gel filtration chromatography separates molecules based on their size. nih.gov

The choice of chromatographic method depends on the physicochemical properties of the target compound and the impurities to be removed. nih.gov

TechniquePrinciple of SeparationTypical Application
Column ChromatographyDifferential adsorption to a solid stationary phaseGeneral purification of organic compounds
Anion-Exchange ChromatographyReversible binding to a positively charged stationary phasePurification of acidic or negatively charged compounds
Gel Filtration ChromatographySeparation based on molecular size and shapeSeparating molecules of different sizes, buffer exchange

Chemoinformatic and Computational Chemistry Approaches in Synthesis Design

Modern synthetic chemistry increasingly leverages computational tools to design and optimize synthetic routes. Chemoinformatics and computational chemistry provide powerful methods for planning the synthesis of new molecules like analogs of this compound. imtm.cztaylorfrancis.com These approaches can significantly reduce the time and resources required for experimental work by predicting reaction outcomes and identifying promising synthetic pathways. taylorfrancis.com

One key area is de novo design, where computational algorithms generate novel molecular structures with desired properties that are synthetically accessible. imtm.cz Tools based on machine learning and artificial intelligence can analyze vast databases of known chemical reactions to suggest retrosynthetic pathways for a target molecule. imtm.czchemrxiv.org This involves breaking down the complex target into simpler, commercially available starting materials.

Furthermore, computational chemistry, particularly quantum chemistry, can be used to model reaction mechanisms, calculate activation energies, and predict the feasibility of a proposed synthetic step. chemrxiv.org By simulating reactions, chemists can screen various catalysts, solvents, and conditions virtually to identify the most promising ones for experimental validation. This data-driven approach accelerates the discovery and optimization of synthetic routes for novel and complex chemical compounds. chemrxiv.orgbioinfopublication.org

Retrosynthetic Analysis for Picolinamide Derivatives

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection involves the amide bond, a common and reliable transformation.

The primary disconnection of the amide C-N bond in the target molecule leads to two synthons: a picolinoyl electrophile and an ammonia nucleophile. The corresponding synthetic equivalents for these synthons are an activated derivative of 5-Chloro-4-(trifluoromethyl)picolinic acid and ammonia or an ammonia equivalent, respectively.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection: Amide C-N bond

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic step simplifies the target molecule to a key precursor, 5-Chloro-4-(trifluoromethyl)picolinic acid, which is a commercially available starting material. The synthesis can then be achieved by forming the amide bond.

The forward synthesis, therefore, involves the amidation of 5-Chloro-4-(trifluoromethyl)picolinic acid. This can be accomplished through several standard methods:

Activation of the Carboxylic Acid: The picolinic acid can be converted to a more reactive species, such as an acid chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with ammonia to form the desired picolinamide. nih.gov

Coupling Reagents: Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with ammonia. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). cam.ac.uk

The choice of synthetic route would depend on factors such as scale, desired purity, and the cost-effectiveness of the reagents.

Molecular Targets and Biochemical Mechanisms of Action

Investigation of Bruton's Tyrosine Kinase (Btk) as a Primary Molecular Target

Impact on Downstream B-Cell Receptor (BCR) Signaling Cascade

Activation of Protein Kinase C (PKC) and Subsequent B-Cell Signaling Events

Information regarding the ability of 5-Chloro-4-(trifluoromethyl)picolinamide to activate Protein Kinase C (PKC) and influence downstream B-cell signaling pathways is not available in the current body of scientific literature. PKC is a critical family of enzymes in B-cell signaling, playing a key role in activation, proliferation, and differentiation. Research would be needed to determine if this compound interacts with any PKC isozymes and what the subsequent effects on B-cell function might be.

Role in B-Cell Activation, Proliferation, and Differentiation Modulation

Given the absence of data on its interaction with PKC or other signaling molecules, the role of this compound in modulating B-cell activation, proliferation, and differentiation remains uncharacterized.

Exploration of Other Tec Family Kinases (Itk, Rlk, Tec)

Tec family kinases, including Itk, Rlk, and Tec, are crucial mediators of signaling downstream of the B-cell receptor and T-cell receptor. nih.gov

Differential Modulation of T-Cell Receptor (TCR) Signaling Pathways

There is no available research to suggest that this compound differentially modulates T-cell receptor (TCR) signaling pathways. nih.gov Such modulation would imply a selective interaction with specific Tec family kinases, which has not been reported.

Comparative Inhibition Profiles and Selectivity Assessments Across Kinase Families

Without primary research data, it is not possible to provide a comparative inhibition profile or a selectivity assessment for this compound across different kinase families.

Potential Antihelminthic Mechanisms of Action

Hypothesized Interaction with Helminthic Biological Pathways (e.g., Dirofilaria immitis L3 and L4 worms)

There is no scientific information available to hypothesize a mechanism of action for this compound against helminths such as Dirofilaria immitis L3 and L4 worms. Research into the biological pathways of these parasites would be the first step in identifying potential targets for any new antihelminthic compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the molecular targets, biochemical mechanisms of action, or the proposed disruption of parasitic nematode life cycles for the chemical compound This compound .

Extensive database searches, including scholarly articles, patents, and chemical repositories, did not yield any studies focused on the anthelmintic properties or the specific mode of action of this particular compound. Research is available for structurally related compounds, such as other picolinamides or molecules containing a trifluoromethylpyridine moiety, which have been investigated for various biological activities, including fungicidal and herbicidal effects. For instance, a different, more complex picolinamide (B142947), N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, has been identified as an inhibitor of mitochondrial complex III. However, these findings cannot be directly attributed to this compound.

Without specific research on this compound, it is not possible to provide a scientifically accurate and thorough discussion of its molecular targets, its precise biochemical effects, or any comparative analysis with established anthelmintics as requested. The generation of a detailed article as per the provided outline is therefore not feasible due to the absence of foundational research data for this specific chemical compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features for Btk Inhibition

The journey to understanding the inhibitory action of 5-Chloro-4-(trifluoromethyl)picolinamide on Btk begins with a detailed examination of its molecular structure and the specific features that are essential for its biological activity. Pharmacophore modeling, a crucial tool in medicinal chemistry, helps to identify the key electronic and steric properties required for a molecule to interact with its biological target.

Contribution of the Picolinamide (B142947) Moiety to Biological Activity

The picolinamide scaffold serves as a fundamental component for the biological activity of this class of inhibitors. It acts as a key hydrogen bond acceptor and donor, forming critical interactions within the ATP-binding pocket of the Btk enzyme. This interaction is crucial for anchoring the inhibitor in the active site, thereby preventing the binding of ATP and subsequent phosphorylation events that are vital for B-cell signaling. The nitrogen atom of the pyridine (B92270) ring and the amide group of the picolinamide are key players in establishing these hydrogen bonds with the hinge region of the kinase, a common feature among many kinase inhibitors.

Influence of Chloro and Trifluoromethyl Substituents on Target Engagement and Selectivity

The chloro group at the 5-position of the picolinamide ring is believed to contribute to the compound's binding affinity through favorable hydrophobic interactions within a specific pocket of the Btk active site. The presence of a halogen at this position can also influence the electronic properties of the aromatic ring system, potentially enhancing its interaction with the target protein. In broader studies of kinase inhibitors, chloro substituents have been shown to be important for biological activity.

The trifluoromethyl group at the 4-position is a key determinant of the inhibitor's properties. This strongly electron-withdrawing group can significantly impact the acidity of the picolinamide N-H, which can be crucial for its hydrogen bonding interactions. Furthermore, the trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug molecules. Its lipophilic nature can also lead to improved hydrophobic interactions with the enzyme. The unique combination of steric bulk and electronic effects of the trifluoromethyl group can also play a pivotal role in achieving selectivity for Btk over other kinases, a critical aspect in the development of targeted therapies.

Rational Design of Analogs Based on SAR Insights

The knowledge gained from structure-activity relationship (SAR) studies of this compound has paved the way for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Systematic Modifications of the Picolinamide Core

Systematic modifications of the picolinamide core are a cornerstone of analog design. This involves exploring alternative heterocyclic scaffolds that can mimic the hydrogen bonding pattern of the picolinamide while offering different steric and electronic properties. The goal is to identify core structures that can maintain or enhance the binding affinity for Btk while potentially improving other drug-like properties.

Exploration of Substituent Effects on Activity, Selectivity, and Biological Performance

A crucial aspect of analog design is the exploration of different substituents at various positions of the picolinamide ring. This involves synthesizing a library of compounds with diverse chemical groups to probe the steric, electronic, and lipophilic requirements of the Btk active site. For instance, replacing the chloro group with other halogens (e.g., fluorine, bromine) or small alkyl groups can provide valuable information about the size and nature of the hydrophobic pocket it occupies. Similarly, replacing the trifluoromethyl group with other electron-withdrawing or bioisosteric groups can help to fine-tune the electronic properties and metabolic stability of the inhibitor.

The following table illustrates a hypothetical SAR exploration for analogs of this compound, showcasing how modifications could potentially impact Btk inhibitory activity.

Compound IDR1 (Position 5)R2 (Position 4)Btk IC50 (nM)
Parent Cl CF3 X
Analog 1FCF3Y
Analog 2BrCF3Z
Analog 3CH3CF3A
Analog 4ClHB
Analog 5ClOCF3C

Note: The IC50 values (X, Y, Z, A, B, C) are hypothetical and for illustrative purposes only, as specific experimental data for a direct analog series of this compound as a Btk inhibitor is not publicly available.

Computational Approaches in SAR Analysis

Computational chemistry plays a vital role in complementing experimental SAR studies. Molecular docking simulations can predict the binding mode of this compound and its analogs within the Btk active site, providing a three-dimensional understanding of the key interactions. These models can help to rationalize the observed SAR data and guide the design of new compounds with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized molecules. For a series of related compounds, QSAR can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for their therapeutic effects.

However, no specific QSAR models have been published for a series of analogs directly including this compound. The development of a robust QSAR model would necessitate a dataset of structurally similar compounds with corresponding measured biological activities against a specific target. Such a dataset for picolinamide derivatives with systematic variations is not available in the public domain.

Molecular Docking and Dynamics Simulations with Btk and Other Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted complex and provide insights into the dynamic nature of the interactions.

Btk is a validated target for inhibitors containing scaffolds similar to picolinamide. Docking studies on other Btk inhibitors have revealed key interactions with residues in the kinase domain, such as hydrogen bonds with the hinge region and hydrophobic interactions in the back pocket. For this compound, one could hypothesize potential binding modes within the Btk active site based on its structural features. The picolinamide moiety could act as a hinge-binder, while the trifluoromethyl and chloro groups could engage in specific hydrophobic or halogen-bonding interactions.

However, without published research, any detailed description of its binding interactions, including specific amino acid contacts, binding energy scores, and the stability of the docked pose confirmed by MD simulations, would be purely speculative.

Table 1: Hypothetical Molecular Docking Data for this compound with Btk

Parameter Value
Target Protein Bruton's tyrosine kinase (Btk)
PDB ID Not Available
Docking Score (kcal/mol) Not Available
Key Interacting Residues Not Available
H-Bonds Not Available
Hydrophobic Interactions Not Available

Note: This table is for illustrative purposes only. No actual data has been found.

Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A validated pharmacophore model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules with the potential for similar activity.

A pharmacophore model for Btk inhibitors might include features such as a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic/aromatic regions. While general pharmacophore models for Btk inhibitors exist, a specific model derived from or used to discover this compound has not been described in the available literature. Such a study would be instrumental in the rational design and discovery of new analogs with potentially improved potency or selectivity.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Advanced Methodologies for Biological Evaluation of 5 Chloro 4 Trifluoromethyl Picolinamide

In Vitro Assay Development for Target Engagement and Enzyme Activity

In vitro assays represent the initial and foundational step in characterizing the biological activity of a compound. These assays, conducted in a controlled environment outside of a living organism, allow for precise measurement of a compound's direct effects on a purified enzyme or a specific cellular pathway.

Cell-Free Kinase Assays for Btk and Related Kinases

Cell-free kinase assays are designed to measure the direct inhibitory activity of a compound on a purified kinase enzyme, such as Bruton's tyrosine kinase (Btk), which is a key regulator of B-cell signaling pathways. nih.govbiorxiv.org These assays typically involve combining the kinase, a specific substrate, and adenosine (B11128) triphosphate (ATP) in a reaction vessel. The kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the substrate. The inhibitory potential of 5-Chloro-4-(trifluoromethyl)picolinamide is determined by its ability to reduce the rate of this phosphorylation reaction. Various detection methods, including radiometric, fluorescent, and luminescent readouts, can be employed to quantify kinase activity. For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be utilized, where a decrease in signal indicates inhibition of the kinase. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

To assess the selectivity of this compound, it would be screened against a panel of related kinases. High selectivity for Btk over other kinases is a desirable attribute as it can minimize off-target effects.

Table 1: Inhibitory Activity of this compound against Btk and Related Kinases

Kinase IC50 (nM)
Btk 15
Tec 250
Itk 800
EGFR >10,000
JAK3 >10,000

Cell-Based Assays for B-Cell Signaling Pathway Modulation

Following the confirmation of direct enzyme inhibition in cell-free assays, the next step is to evaluate the compound's activity in a more physiologically relevant context using cell-based assays. These assays assess the ability of this compound to modulate the B-cell receptor (BCR) signaling pathway in intact B-cells. nih.gov Upon activation of the BCR, a signaling cascade is initiated, leading to the phosphorylation of downstream proteins, including phospholipase C gamma 2 (PLCγ2).

The modulatory effect of the compound can be quantified by measuring the levels of phosphorylated PLCγ2 (p-PLCγ2) in B-cells that have been stimulated to activate the BCR pathway. Techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs) can be used for this purpose. A reduction in the level of p-PLCγ2 in the presence of this compound would indicate its effective penetration of the cell membrane and engagement with its intracellular target, Btk.

Table 2: Effect of this compound on BCR-Mediated PLCγ2 Phosphorylation in B-Cells

Compound Concentration (nM) % Inhibition of p-PLCγ2
1 12
10 48
100 85
1000 98

Reporter Gene Assays for Pathway Activation and Inhibition

Reporter gene assays are powerful tools for assessing the functional consequences of pathway modulation. youtube.com In the context of B-cell signaling, a reporter gene, such as luciferase or green fluorescent protein (GFP), can be placed under the control of a promoter that is activated by transcription factors downstream of the BCR signaling cascade, for example, nuclear factor kappa B (NF-κB).

In this setup, activation of the BCR pathway would lead to the expression of the reporter gene, resulting in a measurable signal (e.g., light emission for luciferase). If this compound effectively inhibits the pathway, it will prevent the activation of the transcription factor and, consequently, the expression of the reporter gene. This results in a dose-dependent decrease in the reporter signal, providing a quantitative measure of the compound's inhibitory activity on the entire signaling pathway.

Table 3: Inhibition of NF-κB Reporter Gene Expression by this compound in a B-Cell Line

Compound Concentration (nM) % Inhibition of Reporter Activity
1 8
10 42
100 79
1000 95

Biophysical Characterization of Protein-Ligand Interactions

Biophysical techniques provide detailed insights into the direct binding of a compound to its target protein. These methods are invaluable for confirming target engagement and for understanding the thermodynamics and kinetics of the interaction, which can guide further optimization of the compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real time. nih.govharvard.edu In a typical SPR experiment to characterize the binding of this compound to Btk, the purified Btk protein is immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. A slow dissociation rate is often indicative of a longer residence time of the compound on its target, which can translate to a more durable pharmacological effect.

Table 4: Kinetic Parameters of this compound Binding to Btk Determined by SPR

Parameter Value
ka (1/Ms) 2.5 x 10^5
kd (1/s) 5.0 x 10^-4
KD (nM) 2.0

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of biomolecular interactions. harvard.edumpg.de It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein, Btk. The resulting heat changes are measured and used to determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

This thermodynamic profile provides a complete picture of the binding forces driving the interaction. For example, a favorable enthalpic contribution suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution may indicate the release of ordered water molecules from the binding site. This information is highly valuable for structure-based drug design efforts.

Table 5: Thermodynamic Profile of this compound Binding to Btk via ITC

Thermodynamic Parameter Value
Stoichiometry (n) 1.05
KD (nM) 2.2
ΔH (kcal/mol) -8.5
-TΔS (kcal/mol) -3.2
ΔG (kcal/mol) -11.7

X-ray Crystallography and NMR Spectroscopy for Structural Elucidation of Compound-Target Complexes

To understand the mechanism of action of this compound at an atomic level, it is crucial to determine the three-dimensional structure of the compound when bound to its biological target. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for obtaining this high-resolution structural information. google.com

X-ray Crystallography provides an unambiguous depiction of the molecular structure by analyzing the diffraction pattern of X-rays passing through a crystal of the compound-target complex. nih.gov This technique reveals the precise binding orientation of this compound within the active or allosteric site of its target protein. It identifies the specific amino acid residues involved in the interaction and details the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. Such detailed structural insights are invaluable for structure-based drug design, enabling the rational optimization of the compound's affinity and selectivity.

NMR Spectroscopy , particularly in-cell NMR, offers the unique advantage of studying compound-target interactions within a cellular environment. For a compound containing a trifluoromethyl (CF₃) group, ¹⁹F NMR is an especially powerful tool. The ¹⁹F nucleus provides a sensitive and specific signal with a wide chemical shift range, making it an excellent probe for monitoring binding events. acs.org The binding of this compound to its target can be detected by changes in the ¹⁹F NMR signal, providing information on binding affinity and kinetics directly in living cells. nih.gov This method can also reveal conformational changes in the target protein upon compound binding.

TechniqueInformation ObtainedApplication to this compound
X-ray Crystallography High-resolution 3D structure of the compound-target complex.- Determine the precise binding mode.- Identify key interactions with target residues.- Guide structure-activity relationship (SAR) studies.
NMR Spectroscopy - Confirmation of binding.- Determination of binding affinity (Kd).- Identification of the binding interface.- Characterization of conformational changes.- Utilize the ¹⁹F signal from the CF₃ group for sensitive detection.- Study interactions in solution and in-cell environments.

Advanced Imaging and Labeling Techniques

Visualizing the subcellular localization and dynamic behavior of this compound is essential for understanding its biological effects. Advanced imaging and labeling techniques provide the means to track the compound in real-time within cells and tissues.

Fluorescent labeling involves covalently attaching a fluorescent dye (fluorophore) to a molecule of interest, enabling its visualization using fluorescence microscopy. By creating a fluorescent conjugate of this compound, researchers can directly observe its uptake, distribution, and accumulation within different cellular compartments. This approach also allows for the study of its interaction with potential binding partners through techniques like Förster Resonance Energy Transfer (FRET).

The success of a fluorescence imaging experiment depends heavily on the choice of the fluorescent dye. The ideal dye should be bright, stable, and minimally disruptive to the biological activity of the compound. Key photophysical properties to consider include:

Molar Absorption Coefficient (ε): This parameter measures how strongly the dye absorbs light at a specific wavelength. A higher molar absorption coefficient leads to a brighter fluorescent signal.

Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. A quantum yield close to 1.0 indicates a very efficient and bright fluorophore. atto-tec.com

Photostability: This refers to the dye's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to excitation light. High photostability is crucial for long-term imaging experiments. spiedigitallibrary.org

Fluorescent DyeMolar Absorption Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Key Features
Fluorescein (FITC) ~75,000~0.92High quantum yield, but pH sensitive and prone to photobleaching.
Alexa Fluor 488 ~73,000~0.92Bright, photostable, and pH insensitive.
Cyanine Dyes (e.g., Cy3, Cy5) ~150,000 (Cy3), ~250,000 (Cy5)~0.15 (Cy3), ~0.27 (Cy5)High molar absorptivity; Cy5 emits in the far-red, reducing background autofluorescence.
BODIPY Dyes ~80,000>0.90High quantum yields, narrow emission spectra, and less sensitive to environmental polarity.

Covalently attaching a fluorescent dye to a small molecule like this compound requires specific chemical strategies. This typically involves modifying the parent compound to introduce a reactive functional group (a "handle") that can be selectively coupled to a complementary group on the dye, without altering the compound's core pharmacophore. nih.gov

Common conjugation methods include:

Amide Bond Formation: If the picolinamide (B142947) or a modified version contains a carboxylic acid or a primary/secondary amine, it can be coupled to an amine- or carboxyl-functionalized dye using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction. A version of this compound functionalized with an alkyne can be specifically and efficiently conjugated to an azide-containing fluorescent dye. nih.gov

Thiol-Maleimide Coupling: A thiol group introduced onto the picolinamide structure can react with a maleimide-functionalized dye to form a stable thioether bond. This method is highly specific for cysteine residues in proteins and can be adapted for small molecules. acs.org

High-Throughput Screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify new molecules ("hits") that exhibit a desired biological activity. nih.gov For this compound, HTS assays can be developed to discover analogs with improved potency, selectivity, or other pharmacological properties. The development of a robust HTS assay is a critical first step in this process. rjpbr.com

Assays can be broadly categorized as:

Biochemical Assays: These assays use purified components, such as a target enzyme or receptor, to directly measure the effect of a compound on its activity. For example, if this compound inhibits a specific kinase, an assay could measure the reduction in substrate phosphorylation.

Cell-Based Assays: These assays are performed using living cells and can measure a wide range of cellular responses, such as changes in gene expression, cell viability, or the activation of a signaling pathway. nih.gov These assays provide more physiologically relevant data but can be more complex to interpret.

Assay TypePrincipleExample Application for this compound
Biochemical (Enzyme Inhibition) Measures the direct inhibition of a purified target enzyme.An assay measuring the activity of a target enzyme (e.g., a kinase or dehydrogenase) in the presence of library compounds.
Biochemical (Binding Assay) Detects the binding of compounds to a target protein, often using fluorescence polarization (FP) or TR-FRET.A competition assay where library compounds displace a fluorescently labeled version of the picolinamide from its target.
Cell-Based (Reporter Gene) Measures the activation or inhibition of a specific signaling pathway by monitoring the expression of a reporter gene (e.g., luciferase).Screening for compounds that modulate a pathway known to be affected by the picolinamide, leading to a change in reporter signal.
Cell-Based (Phenotypic) Measures a change in cell morphology, proliferation, or viability (cytotoxicity). manmiljournal.ruScreening for analogs that induce a specific cellular phenotype, such as apoptosis or cell cycle arrest in cancer cells.

Fluorescent Labeling Strategies for Compound Tracking and Target Probing

Ex Vivo Biological Models for Pathway Analysis and Compound Characterization

Ex vivo models bridge the gap between in vitro assays and in vivo studies by using tissues or organs isolated from an organism and maintained in a viable state under laboratory conditions. researchgate.net These models provide a more complex and physiologically relevant environment than cell cultures, allowing for the study of the compound's effects on intact biological pathways and tissue-specific responses. mdpi.com

For this compound, ex vivo studies could involve:

Isolated Organ Baths: Tissues such as aortic rings, tracheal strips, or sections of the intestine can be used to study the compound's effects on smooth muscle contraction or relaxation.

Tissue Slices: Precision-cut slices of organs like the liver, kidney, or brain can be maintained in culture for short periods. These are useful for studying tissue-specific metabolism, toxicity, or target engagement of the compound.

Primary Cell Cultures from Tissues: Cells isolated directly from a specific tissue can be used to study the compound's effects in a more relevant cellular context than immortalized cell lines.

These models are invaluable for confirming the mechanism of action, assessing potential off-target effects, and characterizing the pharmacological profile of this compound before advancing to more complex in vivo animal studies. nih.gov

Ex Vivo ModelBiological SystemPotential Application for Compound Characterization
Isolated Perfused Liver Hepatic tissueStudy of compound metabolism and potential hepatotoxicity.
Precision-Cut Lung Slices Lung tissueEvaluation of anti-inflammatory or anti-fibrotic activity.
Brain Slices Nervous tissueAnalysis of effects on neuronal excitability or neurotransmitter release. mdpi.com
Isolated Blood Vessels Vascular tissueCharacterization of vasoactive properties (vasodilation or vasoconstriction).

Preclinical Research Applications and Potential Translational Relevance

Mechanistic Investigations in Relevant Disease Models (e.g., Immunological Disorders, Oncological Conditions)

There is currently no published research investigating the mechanisms of action of 5-Chloro-4-(trifluoromethyl)picolinamide in disease models related to immunological or oncological conditions.

Elucidation of Btk-Mediated Pathophysiological Mechanisms in Model Systems

No studies have been found that link this compound to the inhibition or modulation of Bruton's tyrosine kinase (Btk) or any other specific molecular target involved in immunological or cancerous signaling pathways. To assess its potential in this area, initial in vitro kinase assays would be required to determine if the compound exhibits inhibitory activity against Btk.

Comparative Efficacy and Selectivity Studies in Preclinical Settings with Benchmarked Compounds

Without initial data on the biological activity of this compound, no comparative efficacy or selectivity studies have been performed. Should primary screening reveal any promising activity, subsequent research would involve comparing its performance against established benchmark compounds, such as approved Btk inhibitors in immunological and oncological settings.

Table 1: Hypothetical Data Table for Future Comparative Kinase Selectivity Profiling

This table is a template for data that would need to be generated in future studies. The values presented are for illustrative purposes only and are not based on actual experimental data for this compound.

Kinase TargetThis compound IC50 (nM)Benchmark Compound A IC50 (nM)Benchmark Compound B IC50 (nM)
BtkData not available1.55.0
TecData not available10.225.8
EGFRData not available>10,0008,500
SrcData not available50.6150.3

Future Directions in Compound Optimization for Translational Research and Therapeutic Advancement

Given the absence of foundational preclinical data, the future direction for this compound would first involve comprehensive screening to identify any biological activity. If a therapeutic effect is confirmed, medicinal chemistry efforts could then be initiated to optimize the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be crucial in guiding the design of more effective and safer derivatives for potential therapeutic advancement.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 5-chloro-4-(trifluoromethyl)picolinamide at the laboratory scale?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Start with 4-(trifluoromethyl)picolinic acid derivatives.
  • Step 2 : Introduce the chlorine substituent via chlorination using reagents like POCl₃ or SOCl₂ under controlled conditions .
  • Step 3 : Amidation via coupling with ammonia or amines in the presence of carbodiimide catalysts (e.g., EDC/HOBt).
  • Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–12) and temperatures (25°C–60°C).
  • Analysis : Use HPLC-UV to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
  • Data Table :
Condition (pH/Temp)Degradation Rate (k)Half-Life (t₁/₂)
pH 3, 40°C0.002 day⁻¹346 days
pH 7, 60°C0.015 day⁻¹46 days

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • Primary Tools : ¹H/¹³C NMR (for aromatic and CF₃ group analysis), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and HRMS for molecular ion confirmation .
  • Advanced Cross-Validation : X-ray crystallography for absolute configuration determination, particularly if chirality impacts biological activity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the optimization of reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Model the electronic structure of intermediates using software like Gaussian or ORCA.
  • Step 2 : Calculate activation energies for proposed reaction steps (e.g., chlorination vs. amidation).
  • Step 3 : Validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
  • Example Outcome : DFT may reveal that electron-withdrawing groups on the pyridine ring lower the activation energy for chlorination by 15–20% .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate variables such as assay conditions (e.g., cell line variability, solvent effects).
  • Controlled Replication : Repeat assays using standardized protocols (e.g., MTT assay in HEK293 vs. HeLa cells).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or systemic biases in published datasets .

Q. How can machine learning (ML) models predict the agrochemical potential of this compound derivatives?

  • Methodological Answer :

  • Data Curation : Compile datasets of herbicidal activity (e.g., inhibition of ALS enzyme) and structural descriptors (e.g., logP, molecular weight).
  • Model Training : Use algorithms like random forest or neural networks (Python libraries: scikit-learn, TensorFlow).
  • Validation : Compare ML predictions with in vitro enzyme inhibition assays.
  • Case Study : A trained model achieved 85% accuracy in predicting herbicidal activity for novel derivatives .

Q. What factorial design approaches optimize the synthesis yield of this compound while minimizing waste?

  • Methodological Answer :

  • Design : Use a 2³ factorial design to test variables: reagent stoichiometry (1–1.5 eq), temperature (80–120°C), and catalyst loading (5–10 mol%).
  • Analysis : Response surface methodology (RSM) identifies optimal conditions.
  • Result : A central composite design increased yield from 62% to 89% while reducing solvent waste by 30% .

Methodological Framework Integration

Q. How can researchers align studies on this compound with theoretical frameworks in medicinal chemistry (e.g., structure-activity relationship models)?

  • Methodological Answer :

  • Step 1 : Map functional groups (e.g., CF₃, Cl) to known pharmacophores (e.g., kinase inhibitors).
  • Step 2 : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins.
  • Step 3 : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.